Competitive Binding Affinity vs. [Ac-Tyr1,D-Phe2]GRF(1-29)-NH2 in Rat and Mouse Peritoneal Macrophage Membranes
In a direct head-to-head comparison using [125I]VIP radioligand displacement assays on rat peritoneal macrophage membranes, [4-Cl-D-Phe6,Leu17]VIP (the active moiety of the TFA salt) displayed an IC50 of 125.8±13.2 nM, which represents approximately 2.8-fold greater binding affinity than the comparator antagonist [Ac-Tyr1,D-Phe2]GRF(1-29)-NH2 (IC50 = 354.8±21.2 nM) [1]. In mouse peritoneal macrophages from the same study, the potency differential was maintained: [4-Cl-D-Phe6,Leu17]VIP IC50 = 110.8±10.7 nM versus [Ac-Tyr1,D-Phe2]GRF(1-29)-NH2 IC50 = 251±19.2 nM, a 2.3-fold advantage [1]. Native VIP served as the reference agonist with IC50 values of 1.90±0.16 nM (rat) and 1.58±0.12 nM (mouse). Both antagonists behaved as competitive inhibitors, producing parallel rightward shifts of the VIP-stimulated cAMP dose-response curve without affecting maximal cAMP production, and neither compound altered isoproterenol-stimulated cAMP, confirming VIP-receptor specificity [1].
| Evidence Dimension | IC50 for inhibition of specific [125I]VIP binding (competitive binding affinity) |
|---|---|
| Target Compound Data | 125.8±13.2 nM (rat); 110.8±10.7 nM (mouse) |
| Comparator Or Baseline | [Ac-Tyr1,D-Phe2]GRF(1-29)-NH2: 354.8±21.2 nM (rat); 251±19.2 nM (mouse). Native VIP (agonist baseline): 1.90±0.16 nM (rat); 1.58±0.12 nM (mouse) |
| Quantified Difference | 2.8-fold higher affinity vs GRF analog in rat; 2.3-fold higher in mouse |
| Conditions | Rat and mouse peritoneal macrophage membranes; [125I]VIP radioligand competition binding; pH 7.4; 15°C, 60 min incubation |
Why This Matters
For researchers requiring a VIP antagonist with the highest documented binding affinity within the commonly used peptide antagonist class, this 2.3–2.8-fold potency advantage over [Ac-Tyr1,D-Phe2]GRF(1-29)-NH2 directly translates to lower antagonist concentrations needed for complete receptor blockade, reducing potential non-specific peptide effects in cell-based assays.
- [1] Pozo D, Montilla ML, Guerrero JM, Calvo JR. Characterization of VIP receptor-effector system antagonists in rat and mouse peritoneal macrophages. Eur J Pharmacol. 1997 Mar 5;321(3):379-86. doi: 10.1016/s0014-2999(96)00966-1. PMID: 9085051. View Source
